molecular formula C10H16N2O6S2 B1669719 N,N'-Diacetyl-L-cystine CAS No. 5545-17-5

N,N'-Diacetyl-L-cystine

Cat. No.: B1669719
CAS No.: 5545-17-5
M. Wt: 324.4 g/mol
InChI Key: YTPQSLLEROSACP-UHFFFAOYSA-N
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Description

N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. This compound is characterized by its intact disulfide bridge, which plays a crucial role in its biological activities. It has been studied for its potential therapeutic effects, particularly in modulating immune responses and improving endothelial function .

Biochemical Analysis

Biochemical Properties

N,N’-Diacetyl-L-cystine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its intact disulfide bridge is crucial for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice . It also demonstrates anti-atherosclerotic effects, improving endothelial function .

Cellular Effects

N,N’-Diacetyl-L-cystine has shown positive impact on cellular processes. It contributes to the increase of the intracellular glutathione pool, suggesting a close relationship with the regulation of oxidative stress . This product’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N,N’-Diacetyl-L-cystine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The favored pathway of S–S bond cleavage is triggered by direct acetyl radical attack at sulfur with concomitant cleavage of the S–S bond .

Dosage Effects in Animal Models

The effects of N,N’-Diacetyl-L-cystine vary with different dosages in animal models

Metabolic Pathways

N,N’-Diacetyl-L-cystine is involved in metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels . The exact metabolic pathways and the extent of these interactions need further exploration.

Transport and Distribution

It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine typically involves the acetylation of L-cystine. One common method includes the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to yield N-acetylcysteine. This process is efficient and environmentally friendly, avoiding the formation of racemic mixtures and minimizing waste .

Industrial Production Methods: In industrial settings, the production of N,N’-Diacetyl-L-cystine involves large-scale acetylation reactions under controlled conditions. The process includes the use of carbon cathodes for electrochemical reduction, followed by electrodialysis for desalting and purification. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield N-acetylcysteine.

    Substitution: The acetyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or electrochemical reduction.

    Substitution: Acidic or basic conditions to facilitate the substitution reactions.

Major Products:

Scientific Research Applications

N,N’-Diacetyl-L-cystine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its antioxidant properties.

    N,N’-Dibenzoyl-L-cystine: Another disulfide dimer with different substituents.

    N,N’-Diformyl-L-cystine: A similar compound with formyl groups instead of acetyl groups.

Uniqueness: N,N’-Diacetyl-L-cystine is unique due to its specific acetyl groups and intact disulfide bridge, which confer distinct immunomodulatory and anti-atherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .

Properties

IUPAC Name

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQSLLEROSACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970791
Record name N,N'-Bis(1-hydroxyethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-17-5
Record name N,N'-Diacetyl-L-cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(1-hydroxyethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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